6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one
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Overview
Description
6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropyl-4-methylquinazoline and bromine.
Bromination: The bromination of 2-cyclopropyl-4-methylquinazoline is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.
Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Cyclization and Ring-Opening: The quinazolinone ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its potential as a therapeutic agent.
Medicine: Quinazolinone derivatives are often investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-cyclopropylquinazolin-4(3H)-one: Lacks the methyl group at the 8-position.
2-Cyclopropyl-8-methylquinazolin-4(3H)-one: Lacks the bromine atom at the 6-position.
6-Bromo-8-methylquinazolin-4(3H)-one: Lacks the cyclopropyl group at the 2-position.
Uniqueness
6-Bromo-2-cyclopropyl-8-methylquinazolin-4(3H)-one is unique due to the presence of the bromine atom, cyclopropyl group, and methyl group, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H11BrN2O/c1-6-4-8(13)5-9-10(6)14-11(7-2-3-7)15-12(9)16/h4-5,7H,2-3H2,1H3,(H,14,15,16) |
InChI Key |
WNVRFKGTNDDYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(NC2=O)C3CC3)Br |
Origin of Product |
United States |
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